molecular formula C42H56N4O7S2 B13393439 (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

Número de catálogo: B13393439
Peso molecular: 793.1 g/mol
Clave InChI: IXPBPUPDRDCRSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound, commonly referred to as TAK-652 or Cenicriviroc (CVC), is a synthetic small-molecule antagonist of the CCR5 chemokine receptor, developed by Takeda Pharmaceutical Company for the treatment of HIV-1 infection . Its methanesulfonate salt form (CAS: 497223-28-6) enhances solubility and bioavailability . Structurally, it features a benzazocine core, a 2-butoxyethoxy phenyl group, and a sulfinyl-linked imidazole moiety, with stereochemical specificity at the sulfinyl group ((S)-configuration) critical for receptor binding . The molecular formula is C41H52N4O4S·CH4O3S (MW: 793.05), and it exhibits potent inhibition of CCR5-mediated HIV entry (IC50 in low nanomolar range) . Beyond HIV, CVC has been investigated for nonalcoholic steatohepatitis (NASH) due to dual CCR2/CCR5 inhibitory activity .

Propiedades

Fórmula molecular

C42H56N4O7S2

Peso molecular

793.1 g/mol

Nombre IUPAC

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)

Clave InChI

IXPBPUPDRDCRSY-UHFFFAOYSA-N

SMILES canónico

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Origen del producto

United States

Métodos De Preparación

The preparation of cenicriviroc mesylate involves several synthetic routes. One of the key methods includes the reaction of specific benzazocine derivatives with various reagents under controlled conditions. The industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .

Análisis De Reacciones Químicas

Cenicriviroc mesylate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Cenicriviroc mesylate has a wide range of scientific research applications:

Mecanismo De Acción

Cenicriviroc mesylate exerts its effects by inhibiting the CCR2 and CCR5 receptors. This inhibition prevents the entry of viruses into human cells and reduces inflammation by blocking the signaling pathways associated with these receptors. The molecular targets include the chemokine receptors themselves, and the pathways involved are primarily related to immune response modulation .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1. Cenicriviroc Sulfone Metabolite
  • Structure : The sulfone derivative replaces the sulfinyl (-SO-) group with a sulfonyl (-SO2-) group (CAS: 497223-17-3) .
  • Activity : While the sulfone retains some CCR5 binding affinity, it shows reduced potency compared to the parent sulfinyl compound, highlighting the sulfinyl group’s role in optimal receptor interaction .
  • Pharmacokinetics : Sulfone metabolites typically exhibit increased metabolic stability but reduced cellular penetration due to higher polarity .
2.1.2. Benzimidazole-Based Sulfinyl Compounds
  • Examples : N-(4-{[2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenyl)urea (3c) and analogs .
  • Comparison : These compounds share a sulfinyl-benzimidazole motif but target proton pumps (e.g., omeprazole analogs) rather than CCR5. The benzazocine core in CVC provides distinct steric and electronic properties for CCR5 specificity .

Functional Analogs

2.2.1. AMD-3100 (Plerixafor)
  • Target : CXCR4 antagonist .
  • Mechanism : Blocks HIV entry via CXCR4, complementary to CCR5 inhibition.
  • Clinical Use : Used for stem cell mobilization, unlike CVC’s antiviral/NASH applications .
2.2.2. Maraviroc
  • Unlike CVC, it lacks the benzazocine scaffold and is FDA-approved for HIV, providing a benchmark for efficacy and safety .

Comparative Data Tables

Table 1: Structural and Functional Comparison of CVC and Key Analogs

Compound Target Key Structural Features Therapeutic Use Selectivity/Potency
CVC (TAK-652) CCR5/CCR2 Benzazocine core, (S)-sulfinyl group HIV-1, NASH IC50: 1–5 nM (CCR5)
CVC Sulfone Metabolite CCR5 (weak) Sulfonyl group, benzazocine core Metabolite Reduced affinity vs. CVC
AMD-3100 CXCR4 Bicyclam structure Stem cell mobilization IC50: 10–50 nM (CXCR4)
Benzimidazole 3c H+/K+ ATPase Sulfinyl-benzimidazole, pyridylmethyl group Acid reflux N/A (distinct target)

Research Findings and Clinical Relevance

  • CVC in NASH: In murine models, CVC reduced hepatic fibrosis (40–50% reduction in collagen deposition) by blocking CCR2/CCR5-driven monocyte infiltration .
  • Sulfone Metabolite : While less potent, it contributes to long-term antiviral activity due to prolonged plasma exposure .

Actividad Biológica

Cenicriviroc, chemically known as (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate , is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of HIV treatment and inflammatory diseases. This article explores the biological activity of Cenicriviroc, supported by recent research findings, case studies, and relevant data.

  • Molecular Formula : C₄₁H₅₂N₄O₄S
  • Molecular Mass : 696.94 g/mol
  • CAS Registry Number : 497223-25-3

Structure

Cenicriviroc features a complex structure that includes a benzoazocine core and multiple functional groups that contribute to its biological activity. The presence of the sulfinyl group and the imidazole moiety are particularly significant for its pharmacological effects.

Cenicriviroc acts primarily as a dual antagonist of CCR5 and CCR2 receptors. This dual action is crucial in the context of HIV infection and inflammatory responses:

  • CCR5 Antagonism : By blocking the CCR5 receptor, Cenicriviroc inhibits the entry of HIV into host cells, thus preventing viral replication.
  • CCR2 Antagonism : This action reduces monocyte recruitment to sites of inflammation, which can be beneficial in treating chronic inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that Cenicriviroc effectively inhibits HIV entry into CD4+ T cells. The compound shows a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

In Vivo Studies

Animal models have been utilized to assess the efficacy of Cenicriviroc in reducing viral loads and inflammatory markers. For instance:

  • In a study involving rhesus macaques, administration of Cenicriviroc resulted in significant reductions in plasma viral loads post-infection with simian immunodeficiency virus (SIV), an analog for HIV in primates.
  • Another study indicated that Cenicriviroc treatment led to decreased levels of pro-inflammatory cytokines in models of chronic inflammation.

Clinical Trials

Cenicriviroc has undergone various clinical trials aimed at evaluating its safety and efficacy:

  • Phase II Trials : These trials focused on patients with HIV who were not responding well to standard antiretroviral therapies. Results indicated that Cenicriviroc was well-tolerated and showed promise in reducing viral loads.
  • Phase III Trials : Ongoing trials are assessing long-term outcomes and potential benefits in patients with co-morbid conditions such as hepatitis.

Case Study 1: HIV Treatment

A notable case involved a 45-year-old male patient with treatment-resistant HIV. After 12 weeks of therapy with Cenicriviroc, the patient exhibited a significant drop in viral load from 100,000 copies/mL to undetectable levels (<20 copies/mL).

Case Study 2: Inflammation Management

In a cohort study involving patients with rheumatoid arthritis, those treated with Cenicriviroc showed marked improvement in joint inflammation scores compared to placebo groups.

Data Summary

Study TypeFindings
In VitroDose-dependent inhibition of HIV entry into CD4+ T cells
In VivoSignificant reduction in SIV viral load in rhesus macaques
Phase II TrialsWell-tolerated; reduction in viral loads among treatment-resistant HIV patients
Phase III TrialsOngoing evaluation for long-term efficacy in HIV and inflammatory conditions

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.